molecular formula C6H4O5S2 B8470384 2,1,3-Benzoxadithiole, 1,1,3,3-tetraoxide

2,1,3-Benzoxadithiole, 1,1,3,3-tetraoxide

Cat. No. B8470384
M. Wt: 220.2 g/mol
InChI Key: QTLDNGFPYAWPLR-UHFFFAOYSA-N
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Patent
US06235778B1

Procedure details

A mixture of 1,2-benzenedisulfonic acid dipotassium salt (20 g, 0.064 mol) in fuming sulfuric acid (100 mL) was heated at 70-75° C. overnight. The reaction mixture was slowly poured onto ice and the precipitate was quickly collected by filtration. The solid was treated with benzene (500 mL) and dried over anhydrous sodium sulfate. The solvent was filtered and evaporated to give the title compound as a crystalline solid (7.0 g, 50% yield), mp 182-3° C. 1H-NMR (300 MHz, CDCl3) δ8.02-8.09 (m, 4H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[K+].[K+].[C:3]1([S:13]([O-:16])(=[O:15])=[O:14])[C:4]([S:9]([O-:12])(=[O:11])=O)=[CH:5][CH:6]=[CH:7][CH:8]=1>S(=O)(=O)(O)O>[C:4]12[S:9](=[O:11])(=[O:12])[O:16][S:13](=[O:14])(=[O:15])[C:3]1=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:0.1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[K+].[K+].C=1(C(=CC=CC1)S(=O)(=O)[O-])S(=O)(=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was slowly poured onto ice
FILTRATION
Type
FILTRATION
Details
the precipitate was quickly collected by filtration
ADDITION
Type
ADDITION
Details
The solid was treated with benzene (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solvent was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C=12C(=CC=CC1)S(=O)(=O)OS2(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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